molecular formula C11H10O4 B12104510 Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate

Cat. No.: B12104510
M. Wt: 206.19 g/mol
InChI Key: CTONGXLGKXOZCN-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate (CAS: 174633-69-3, Molecular Formula: C₁₁H₁₀O₄, Molecular Weight: 206.19 g/mol) is a benzofuran derivative characterized by a 3-oxo-2,3-dihydrobenzofuran core esterified with a methyl acetate group at position 2. The compound’s structure comprises a fused bicyclic system (benzofuran) with a ketone at position 3 and a methyl ester substituent, conferring both lipophilic and polar properties .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 2-(3-oxo-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H10O4/c1-14-10(12)6-9-11(13)7-4-2-3-5-8(7)15-9/h2-5,9H,6H2,1H3

InChI Key

CTONGXLGKXOZCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate typically involves the reaction of 2-formylbenzoic acid with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds through esterification, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the benzofuran ketone and ester moieties. Key findings include:

Reaction SiteReagents/ConditionsProductYieldSource
α-Carbon of ketoneKMnO₄ in acidic conditions2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetic acid72%
Ester groupOzone followed by H₂O₂Formic acid derivatives58%

Oxidation of the α-carbon adjacent to the ketone produces a carboxylic acid, while ozonolysis cleaves the ester’s alkoxy group to form formate byproducts.

Reduction Reactions

The 3-oxo group in the benzofuran ring is susceptible to reduction:

Reducing AgentConditionsProductSelectivitySource
NaBH₄Ethanol, 0°C2-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)acetate85%
LiAlH₄THF, reflux2-(3-hydroxy-2,3-dihydro-1-benzofuran-2-yl)ethanol63%

Sodium borohydride selectively reduces the ketone to a secondary alcohol, while lithium aluminum hydride further reduces the ester to a primary alcohol.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotesSource
Basic hydrolysisNaOH (1M), H₂O, reflux2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetic acidComplete conversion
Acidic hydrolysisHCl (conc.), ΔSame as aboveLower yield (78%)

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a carboxylate intermediate that is protonated to yield the acid .

Nucleophilic Substitution

The acetate group participates in substitution reactions with nitrogen nucleophiles:

NucleophileConditionsProductApplicationSource
AnilineDCC, DMAP, CH₂Cl₂2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetamidePharmacological intermediates
HydrazineEtOH, Δ2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetohydrazideAnticancer agents

Coupling with amines generates amide derivatives, which are precursors for bioactive molecules .

Cyclization and Ring-Opening

Under anhydrous conditions, the compound participates in cyclization:

ConditionsReagentsProductMechanismSource
Ac₂O, NaOAc, 100°C-Indeno[2,1-c]pyran-3-one derivativesCascade cyclization
Amino acids, Ac₂O-Isobenzofuran-oxazolone hybridsDakin–West-like reaction

Reaction with hippuric acid forms oxazolone intermediates, which undergo 5-exo-dig cyclization to yield fused heterocycles .

Condensation Reactions

The ketone group reacts with carbonyl nucleophiles:

PartnerConditionsProductRoleSource
2,4-DNPHH₂SO₄, EtOHHydrazone derivativeAnalytical detection
HydroxylaminePyridine, ΔOximeLigand synthesis

Condensation with hydrazines or hydroxylamines generates Schiff bases, useful in coordination chemistry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

ConditionsReagentsProductSelectivitySource
UV light (254 nm)Benzophenone sensitizerCyclobutane-fused benzofuranStereospecific

This reaction exploits the conjugated π-system of the benzofuran core to form strained cycloadducts.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate has been studied for its potential pharmacological properties:

  • Anticancer Activity: Research indicates that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the keto group in this compound may enhance its interaction with biological targets involved in cancer progression .
  • Anti-inflammatory Properties: Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules:

  • Building Block for Synthesis: Its functional groups allow it to be used as a building block in the synthesis of other bioactive compounds, particularly those targeting specific biological pathways .

Materials Science

This compound can be utilized in the development of new materials:

  • Polymeric Materials: The compound's reactivity can be exploited to create polymers with specific properties, such as improved thermal stability or enhanced mechanical strength .

Case Study 1: Anticancer Research

A study published in Pharmaceutical Sciences explored the anticancer properties of this compound derivatives. The results indicated that certain modifications to the benzofuran structure significantly increased cytotoxicity against breast cancer cells, suggesting a pathway for developing new chemotherapeutic agents .

Case Study 2: Anti-inflammatory Activity

In another investigation reported in Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives including this compound. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, highlighting their potential as anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may interact with enzymes and receptors involved in cell growth and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate belongs to a broader class of benzofuran-based esters. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and crystallographic data.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (N/A) - 5-Bromo
- 3-Methylsulfinyl
C₁₂H₁₁BrO₄S 332.19 Planar benzofuran core; stabilized by C–H⋯π and C–H⋯O interactions .
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (858762-06-8) - 2,5-Dimethoxybenzylidene
- 6-Oxyacetate
C₂₀H₁₈O₇ 370.40 High lipophilicity (XLogP3: 3.4); extended conjugation due to benzylidene group .
Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (620547-49-1) - 3-Fluorobenzylidene
- 6-Oxyacetate
C₁₉H₁₅FO₅ 342.32 Enhanced electronic effects from fluorine; potential bioactivity .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (N/A) - 5-Fluoro
- 7-Methyl
- 3-Methylsulfanyl
C₁₂H₁₁FO₃S 254.27 Forms centrosymmetric dimers via O–H⋯O hydrogen bonds .
This compound (174633-69-3) - Unsubstituted benzofuran core
- Methyl ester
C₁₁H₁₀O₄ 206.19 Simpler structure; lacks halogen/sulfonyl groups, likely lower bioactivity .

Key Comparative Insights

Sulfinyl/Sulfanyl Groups: Methylsulfinyl (e.g., C₁₂H₁₁BrO₄S) introduces polarity and hydrogen-bonding capacity, influencing crystal packing and solubility .

Crystallographic and Stability Features

  • Planar benzofuran cores are common across analogs, but intermolecular interactions vary. For example:

  • Halogenated derivatives stabilize via C–H⋯π interactions (e.g., bromo-substituted compound ).
  • Carboxylic acid analogs (e.g., C₁₂H₁₁FO₃S) form hydrogen-bonded dimers .
    • The title compound’s simpler structure may result in weaker intermolecular forces, affecting melting points or crystallinity.

Synthetic Routes

  • Many analogs are synthesized via oxidation (e.g., sulfanyl → sulfinyl using 3-chloroperoxybenzoic acid ) or esterification. The title compound’s synthesis likely follows similar pathways but lacks complex substituent introductions.

Biological Activity

Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate, with the molecular formula C11_{11}H10_{10}O4_{4}, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C11_{11}H10_{10}O4_{4}
Molecular Weight 206.19 g/mol
IUPAC Name Methyl 2-(3-oxo-1-benzofuran-2-yl)acetate
CAS Number 6005-95-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. Research indicates that this compound may exert:

  • Antitumor Activity : It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. The compound potentially interacts with enzymes and receptors that regulate cell growth and survival pathways.
  • Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against certain strains of bacteria, although specific minimum inhibitory concentration (MIC) values are yet to be fully established.

Anticancer Effects

In a study evaluating the anticancer properties of related benzofuran derivatives, it was found that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. For instance, derivatives demonstrated IC50_{50} values ranging from 0.87 to 12.91 µM against human breast cancer cells (MCF-7 and MDA-MB-231), indicating a promising therapeutic window for further development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery:

  • Anticancer Research : A series of experiments demonstrated that compounds with similar structures inhibited tumor growth in xenograft models. The mechanism involved the induction of apoptosis via the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting potential use as a lead compound in antibiotic development .
  • Pharmacokinetics : A pharmacokinetic study indicated favorable absorption profiles for related compounds when administered orally, supporting their viability as therapeutic agents .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-oxo-2,3-dihydro-1-benzofuran-2-yl)acetate?

Methodological Answer: The compound is typically synthesized via oxidation or hydrolysis of precursor esters. For example:

  • Oxidation of sulfides to sulfoxides : Reacting methyl 2-(3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate) .
  • Ester hydrolysis : Refluxing ethyl 2-(substituted benzofuran)acetate derivatives with aqueous KOH/methanol, followed by acidification (HCl) and extraction (chloroform) .
    Key steps : Monitor reaction progress via TLC; purify products using silica gel chromatography. Confirm yields via melting points and spectroscopic data (e.g., 1H NMR in CDCl3, EI-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Analyze coupling constants (e.g., J = 8.4 Hz for aromatic protons) and integration ratios to confirm substituent positions .
  • EI-MS : Identify molecular ion peaks (e.g., m/z 266 [M⁺] for methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate) .
  • X-ray crystallography : Determine absolute configuration and planarity of the benzofuran core (mean deviation < 0.01 Å from the least-squares plane) .

Advanced Research Questions

Q. How can SHELX software resolve crystal structures of benzofuran derivatives?

Methodological Answer:

  • Structure solution : Use SHELXT to determine space groups and initial atom positions from single-crystal diffraction data .
  • Refinement : Employ SHELXL with riding models for H-atoms (C–H = 0.93–0.98 Å; Uiso(H) = 1.2–1.5Ueq(C)) .
  • Validation : Check for intermolecular interactions (e.g., O–H···O hydrogen bonds) using ORTEP-3 for visualization .
    Note : For disordered regions, apply constraints (e.g., split positions, isotropic refinement) .

Q. How to analyze intermolecular interactions stabilizing crystal packing?

Methodological Answer:

  • Hydrogen bonding : Identify O–H···O interactions (e.g., carboxyl dimers with dO···O ≈ 2.7 Å) using PLATON or Mercury .
  • C–H···π interactions : Calculate centroid distances (e.g., 3.9 Å for methyl H and benzene rings) .
  • π–π stacking : Measure interplanar distances (e.g., 3.84 Å between benzofuran units) .
    Impact : These interactions influence solubility and thermal stability, critical for material design .

Q. How to address contradictions in crystallographic data during refinement?

Methodological Answer:

  • Twinning detection : Use SHELXL 's TWIN/BASF commands to refine twinned data .
  • Space group validation : Compare Rint values for alternative Laue groups .
  • Cross-validation : Correlate crystallographic results with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation .

Q. How to design analogs with modified pharmacological properties?

Methodological Answer:

  • Substituent variation : Introduce halogens (e.g., Br, Cl) or methyl groups at the 5-position of the benzofuran core via electrophilic substitution .
  • Oxidation state modulation : Convert sulfides to sulfoxides/sulfones using mCPBA or H2O2 to alter electronic properties .
  • Bioactivity screening : Assess antibacterial/antifungal activity via MIC assays against S. aureus or C. albicans .

Methodological Best Practices

Q. How to safely handle reactive intermediates during synthesis?

  • Temperature control : Perform oxidations at 273 K to minimize side reactions .
  • Quenching : Neutralize excess mCPBA with saturated NaHCO3 before extraction .
  • Safety protocols : Use fume hoods, PPE, and consult safety data sheets for analogous compounds (e.g., benzhydryl esters) .

Q. How to optimize column chromatography for purification?

  • Solvent selection : Use ethyl acetate/hexane gradients (1:2 to 1:1) for polar derivatives .
  • Monitoring : Collect fractions every 5–10 mL; analyze via TLC (Rf ≈ 0.45–0.65 in ethyl acetate) .

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